molecular formula C19H20FN3O B3039933 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol CAS No. 1417793-71-5

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol

Cat. No. B3039933
CAS RN: 1417793-71-5
M. Wt: 325.4 g/mol
InChI Key: SXSGYNIHJYJENG-UHFFFAOYSA-N
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Description

The compound “1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol” is a synthetic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a benzimidazole ring, which is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzimidazole ring, and a fluorobenzyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The compound’s formation involves an unusual mechanism where a similar compound reacts with 1-methylpiperidinamine presumably through N-demethylation followed by self-catalyzed N-diarylation . The formation of the desired compound is rate limiting and, once formed, it reacts faster with 1-methylpiperidinamine to yield the title compound .

Scientific Research Applications

Antihistamine Research

Background: 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol was initially synthesized as part of an effort to create a candidate anti-histamine. The compound’s formation involves an unusual mechanism, where it reacts with 1-methylpiperidinamine through N-demethylation followed by self-catalyzed N-diarylation .

Significance: While the desired anti-histamine compound remains elusive, understanding the unique behavior of compound 4 sheds light on N-arylation and N-demethylation processes. Further investigations could lead to novel antihistamines with improved safety profiles.

Antimalarial Potential

Context: Emerging resistance to existing antimalarial drugs necessitates the search for new molecules. Compound 4’s structural simplicity makes it an interesting candidate.

Research Findings: Studies evaluating structurally similar 1,4-disubstituted piperidines have demonstrated antimalarial activity . Investigating compound 4’s efficacy against Plasmodium parasites could provide valuable insights.

Kinase Inhibition

Rationale: Compound 4’s scaffold resembles certain kinase inhibitors.

Recent Advances: A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compound 4, were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further exploration of its kinase inhibitory properties is warranted.

Future Directions

The compound and its derivatives could potentially be explored for various therapeutic applications, given the wide range of biological activities exhibited by similar compounds . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-15-9-7-14(8-10-15)12-23-18-6-2-1-5-17(18)21-19(23)22-11-3-4-16(24)13-22/h1-2,5-10,16,24H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSGYNIHJYJENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
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1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
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1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
Reactant of Route 4
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
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1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
Reactant of Route 6
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1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol

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